![molecular formula C9H18ClNO B2412562 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride CAS No. 1955553-83-9](/img/structure/B2412562.png)
3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride
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Description
3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CBMA hydrochloride and has a molecular formula of C10H18ClNO.
Scientific Research Applications
Advanced Building Blocks for Drug Discovery
3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride and its isosteres, like other 3-((hetera)cyclobutyl)azetidine-based compounds, are being explored as building blocks in drug discovery due to their larger size and increased conformational flexibility. This flexibility enhances their potential utility in lead optimization programs in drug development (Feskov et al., 2019).
Antiviral Research
Research has indicated that certain pyrimidine derivatives involving cyclobutyl groups exhibit improved antiviral potency. Specifically, compounds with cyclobutyl groups substituted at certain positions demonstrated enhanced efficacy against both types A and B influenza virus (Hisaki et al., 1999).
Novel Synthesis Methods
Studies have shown innovative synthesis methods involving azetidine derivatives. For example, the synthesis of 3,3-dichloroazetidines describes a new class of azetidines, expanding the chemical repertoire and potentially opening new avenues in medicinal chemistry (Aelterman et al., 1998).
Anticancer Applications
A series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, similar in structure to 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride, have shown potential as anticancer agents. These compounds have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines (Parmar et al., 2021).
Antioxidant Activity
Schiff bases and azetidines derived from phenyl urea derivatives have displayed notable in-vitro antioxidant activity, suggesting potential therapeutic applications (Nagavolu et al., 2017).
Nicotinic Receptor Binding
The azetidine derivative A-85380 and its fluorine derivative have been investigated for their binding properties to nicotinic acetylcholine receptors. These findings could have implications in the development of drugs targeting these receptors (Doll et al., 1999).
properties
IUPAC Name |
3-cyclobutyl-3-(methoxymethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-7-9(5-10-6-9)8-3-2-4-8;/h8,10H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXANXBLMDKULU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)C2CCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride | |
CAS RN |
1955553-83-9 |
Source
|
Record name | 3-cyclobutyl-3-(methoxymethyl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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